[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea
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Overview
Description
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Biochemical Analysis
Biochemical Properties
The compound [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea, as a derivative of thiourea, may share some of its biochemical properties. Thiourea and its derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds
Cellular Effects
Given its structural similarity to thiourea, it may share some of its biological activities, which include antimicrobial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules and potential enzyme inhibition or activation, similar to other thiourea derivatives .
Metabolic Pathways
Thiourea and its derivatives are known to undergo oxidation at sulfur, which is likely catalyzed by FAD-containing monooxygenase .
Preparation Methods
The synthesis of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 2-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Scientific Research Applications
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFUHFKSQXLVCJ-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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